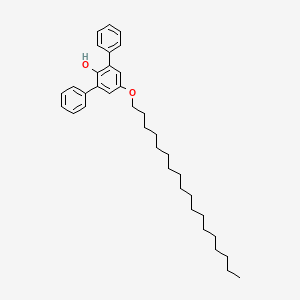
5'-(Octadecyloxy)-m-terphenyl-2'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(Octadecyloxy)-m-terphenyl-2’-ol: is an organic compound that belongs to the class of terphenyl derivatives. This compound is characterized by the presence of an octadecyloxy group attached to the m-terphenyl core, which is further substituted with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of material science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Octadecyloxy)-m-terphenyl-2’-ol typically involves the following steps:
Formation of m-terphenyl Core: The m-terphenyl core can be synthesized through a series of Friedel-Crafts alkylation reactions, starting from benzene and using appropriate alkylating agents.
Introduction of Octadecyloxy Group: The octadecyloxy group can be introduced via an etherification reaction, where an octadecanol is reacted with the m-terphenyl core in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of 5’-(Octadecyloxy)-m-terphenyl-2’-ol may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5’-(Octadecyloxy)-m-terphenyl-2’-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The aromatic rings in the m-terphenyl core can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Material Science: 5’-(Octadecyloxy)-m-terphenyl-2’-ol is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biomolecular Interactions: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine:
Drug Delivery: The compound can be used in the design of drug delivery systems, particularly in targeting specific tissues or cells due to its amphiphilic nature.
Industry:
Coatings and Adhesives: The compound’s properties make it suitable for use in high-performance coatings and adhesives, providing enhanced durability and stability.
Mechanism of Action
The mechanism of action of 5’-(Octadecyloxy)-m-terphenyl-2’-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its aromatic rings can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.
Comparison with Similar Compounds
- 4’-(Octadecyloxy)-p-terphenyl-2’-ol
- 5’-(Hexadecyloxy)-m-terphenyl-2’-ol
- 5’-(Dodecyloxy)-m-terphenyl-2’-ol
Comparison:
- Structural Differences: The position and length of the alkoxy chain can significantly influence the compound’s physical and chemical properties.
- Unique Properties: 5’-(Octadecyloxy)-m-terphenyl-2’-ol’s longer alkoxy chain provides enhanced hydrophobicity and amphiphilicity, making it more suitable for applications in material science and drug delivery compared to its shorter-chain analogs.
Properties
CAS No. |
63671-76-1 |
|---|---|
Molecular Formula |
C36H50O2 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
4-octadecoxy-2,6-diphenylphenol |
InChI |
InChI=1S/C36H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-38-33-29-34(31-24-19-17-20-25-31)36(37)35(30-33)32-26-21-18-22-27-32/h17-22,24-27,29-30,37H,2-16,23,28H2,1H3 |
InChI Key |
JJHKARPEMHIIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















